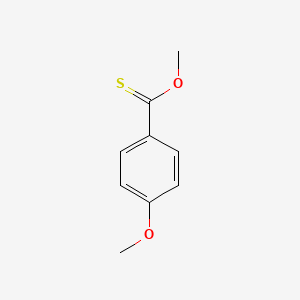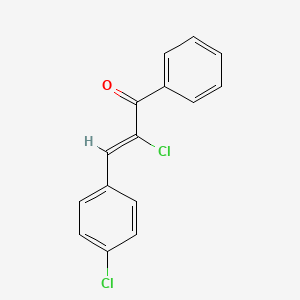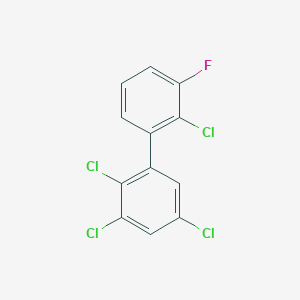
3-Fluoro-2,2',3',5'-tetrachlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2,2',3',5'-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative with a molecular formula of C12H5Cl4F and a molecular weight of 309.979 g/mol. This compound is part of a larger group of PCBs, which are synthetic organic chemicals that consist of carbon, hydrogen, and chlorine atoms. PCBs have been widely used in various industrial applications due to their chemical stability and insulating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds under controlled conditions. The process requires the use of chlorine gas and a suitable catalyst, such as ferric chloride (FeCl3), to facilitate the substitution reactions. The reaction is usually carried out at elevated temperatures to ensure the complete chlorination of the biphenyl structure.
Industrial Production Methods: In an industrial setting, the production of this compound is conducted in large reactors equipped with temperature and pressure control systems. The process involves the continuous addition of chlorine gas and the catalyst to a biphenyl-containing solution, followed by the separation and purification of the final product. The resulting compound is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine and chlorine atoms in the compound's structure.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Halogen exchange reactions can be performed using reagents like sodium fluoride (NaF) or other halide salts.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Fluoro-2,2',3',5'-tetrachlorobiphenyl has several scientific research applications across different fields:
Chemistry: It is used as a model compound in the study of PCBs and their environmental impact. Researchers investigate its behavior in various chemical reactions to better understand the properties and reactivity of PCBs.
Biology: The compound is utilized in toxicological studies to assess its effects on biological systems. It helps researchers understand the mechanisms of toxicity and potential health risks associated with PCB exposure.
Medicine: this compound is used in the development of diagnostic tools and therapeutic agents. Its unique chemical structure makes it a valuable component in the design of new drugs and medical treatments.
Industry: The compound is employed in the production of advanced materials and electronic components. Its insulating properties and chemical stability make it suitable for use in high-performance applications.
Mechanism of Action
The mechanism by which 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors and enzymes, leading to alterations in cellular processes and signaling pathways. This interaction can result in toxic effects, including oxidative stress, inflammation, and disruption of endocrine functions.
Comparison with Similar Compounds
3-Fluoro-2,2',3',5'-tetrachlorobiphenyl is compared with other similar compounds, such as 2,2',3,3',5,5'-hexachlorobiphenyl and 2,2',3',4',5,5'-hexachlorobiphenyl. These compounds share structural similarities but differ in the number and position of chlorine and fluorine atoms. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties.
List of Similar Compounds
2,2',3,3',5,5'-Hexachlorobiphenyl
2,2',3',4',5,5'-Hexachlorobiphenyl
2,2',3',4',5'-Pentachlorobiphenyl
2,2',4,4',5'-Tetrachlorobiphenyl
Properties
Molecular Formula |
C12H5Cl4F |
|---|---|
Molecular Weight |
310.0 g/mol |
IUPAC Name |
1,2,5-trichloro-3-(2-chloro-3-fluorophenyl)benzene |
InChI |
InChI=1S/C12H5Cl4F/c13-6-4-8(11(15)9(14)5-6)7-2-1-3-10(17)12(7)16/h1-5H |
InChI Key |
PQTOHSVWBHTQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1-(1-naphthalenyl)-2,4-dioxo-3-propyl-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B15349484.png)


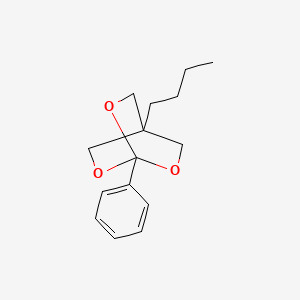

![Acetamide, N-[2-(chloroacetyl)phenyl]-](/img/structure/B15349535.png)
![5-cyclopropyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15349536.png)

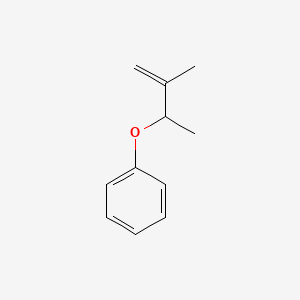
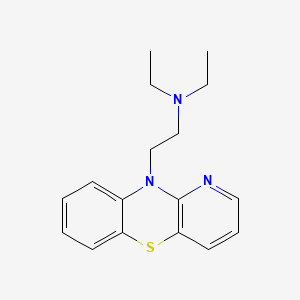
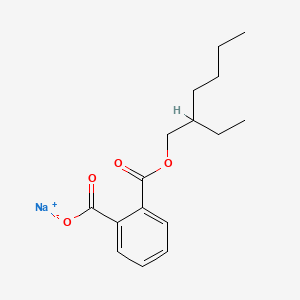
![8-Bromo-1-methyl-1,3,3A,4,5,9B-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid methyl ester](/img/structure/B15349578.png)
